molecular formula C14H16N8OS B14940523 N-(2-Methoxy-phenyl)-6-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine

N-(2-Methoxy-phenyl)-6-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine

Cat. No.: B14940523
M. Wt: 344.40 g/mol
InChI Key: GZCQDQHXARETSS-UHFFFAOYSA-N
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Description

N-(2-Methoxy-phenyl)-6-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a triazole ring, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-phenyl)-6-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine typically involves multiple steps One common method starts with the preparation of the triazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions The methoxyphenyl group is then introduced through a substitution reaction, followed by the formation of the triazine core via a condensation reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-phenyl)-6-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyphenyl and triazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-Methoxy-phenyl)-6-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-phenyl)-6-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar structural features.

    3,5-Diamino-1,2,4-triazole: Another triazole-based compound with different functional groups.

    4H-1,2,4-Triazole-3-thiol: Contains a thiol group, offering different reactivity.

Uniqueness

N-(2-Methoxy-phenyl)-6-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16N8OS

Molecular Weight

344.40 g/mol

IUPAC Name

2-N-(2-methoxyphenyl)-6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H16N8OS/c1-22-8-16-21-14(22)24-7-11-18-12(15)20-13(19-11)17-9-5-3-4-6-10(9)23-2/h3-6,8H,7H2,1-2H3,(H3,15,17,18,19,20)

InChI Key

GZCQDQHXARETSS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC2=NC(=NC(=N2)NC3=CC=CC=C3OC)N

Origin of Product

United States

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